Ethyl 6-cyano-1H-indazole-3-carboxylate

Description

Molecular Structure and Nomenclature

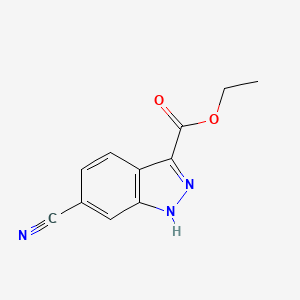

Ethyl 6-cyano-1H-indazole-3-carboxylate possesses a complex molecular architecture that defines its chemical behavior and potential applications. The compound features an indazole core structure, which consists of a benzene ring fused to a pyrazole ring, creating a bicyclic aromatic heterocycle containing two nitrogen atoms. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 1H-Indazole-3-carboxylic acid, 6-cyano-, ethyl ester. This nomenclature precisely describes the positioning of functional groups on the indazole framework, where the carboxylic acid derivative occupies the 3-position and the cyano group is located at the 6-position of the indazole ring system.

The molecular formula C11H9N3O2 reveals the presence of eleven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms, creating a molecular framework that balances aromaticity with functional group diversity. The structural arrangement includes the ethyl ester functionality (-COOEt) at position 3 of the indazole ring, which enhances the compound's solubility profile and provides opportunities for hydrolysis reactions. The cyano group (-CN) at position 6 introduces additional nitrogen content and creates a strong electron-withdrawing effect that influences the electronic distribution throughout the molecule.

The indazole core itself contributes significantly to the compound's stability and reactivity patterns. The nitrogen atoms at positions 1 and 2 of the five-membered ring can participate in tautomeric equilibria, with the 1H-indazole form generally being more stable than the 2H-indazole isomer under standard conditions. This tautomeric behavior affects the compound's chemical reactivity and intermolecular interactions, particularly in hydrogen bonding scenarios.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound reflect its complex molecular structure and functional group composition. The molecular weight has been consistently reported as approximately 215.20 to 215.21 grams per mole across multiple sources, indicating high purity standards in commercial preparations. This molecular weight places the compound within an optimal range for synthetic manipulations while maintaining sufficient structural complexity for advanced applications.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 215.20-215.21 g/mol | |

| Molecular Formula | C11H9N3O2 | |

| Chemical Abstracts Service Number | 885279-19-6 | |

| Exact Mass | 215.06900 | |

| Logarithm of Partition Coefficient | 1.61128 |

The compound's logarithm of partition coefficient (LogP) value of approximately 1.61 suggests moderate lipophilicity, indicating balanced solubility characteristics between aqueous and organic phases. This property is particularly important for potential pharmaceutical applications, as it suggests the compound could cross biological membranes while maintaining sufficient water solubility for formulation purposes. The exact mass of 215.06900 daltons provides precise mass spectrometric identification capabilities, essential for analytical chemistry applications and purity verification.

The polar surface area of 78.77 square angstroms indicates significant polar character due to the presence of nitrogen and oxygen heteroatoms. This value suggests the compound will exhibit favorable interactions with polar solvents and biological systems, while the cyano and ester functionalities contribute to the overall polarity through their electronegative atoms and dipole moments.

Storage recommendations typically specify sealed containers in dry conditions at temperatures between 2-8 degrees Celsius, indicating moderate stability under controlled conditions but potential sensitivity to moisture and elevated temperatures. The absence of specific melting point and boiling point data in commercial sources suggests these properties may vary depending on crystal form and purity levels, requiring experimental determination for precise applications.

Structural Characterization Data

The structural characterization of this compound relies on multiple analytical techniques that confirm its molecular identity and purity. The compound's InChI (International Chemical Identifier) string provides a standardized representation of its connectivity: InChI=1S/C11H9N3O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13). This identifier encodes the complete molecular structure in a format that allows for unambiguous chemical database searches and structural verification.

The simplified molecular-input line-entry system representation provides another structural encoding method, particularly useful for computational chemistry applications and database queries. Advanced computational analysis reveals specific geometric parameters that influence the compound's chemical behavior, including bond lengths, angles, and dihedral arrangements that affect molecular conformation and reactivity.

Nuclear magnetic resonance spectroscopy data, while not extensively detailed in the available sources, would typically show characteristic signals for the indazole aromatic protons, the ethyl ester group protons, and the distinctive cyano carbon signal. The aromatic region would display complex coupling patterns due to the substituted benzene ring system, while the ethyl ester would produce characteristic triplet and quartet patterns for the methyl and methylene groups respectively.

Mass spectrometric fragmentation patterns would be expected to show molecular ion peaks at mass-to-charge ratio 215, with characteristic fragment ions resulting from loss of the ethyl group (mass 28) and subsequent fragmentation of the indazole core. The presence of the cyano group typically produces distinctive fragmentation patterns that aid in structural confirmation and purity assessment.

Related Compound Analysis

The structural relationship between this compound and other indazole derivatives provides insight into structure-activity relationships and synthetic accessibility. Comparison with ethyl 6-chloro-1H-indazole-3-carboxylate (CAS 885279-23-2) reveals the impact of halogen versus cyano substitution at the 6-position. The chloro derivative possesses a molecular formula of C10H9ClN2O2 and molecular weight of 224.64 grams per mole, demonstrating how halogen substitution affects both molecular composition and physical properties.

The parent compound ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4) lacks the 6-position substituent entirely, with molecular formula C10H10N2O2 and molecular weight 190.20 grams per mole. This comparison illustrates how the cyano group addition increases molecular weight by 25 daltons while introducing additional nitrogen content and significantly altering electronic properties.

Related synthetic intermediates include 6-cyano-1H-indazole-3-carboxylic acid (CAS 194163-31-0), which represents the hydrolyzed form of the ethyl ester. This carboxylic acid derivative exhibits different solubility characteristics and reactivity patterns, particularly in coupling reactions and salt formation. The synthesis of this carboxylic acid from the corresponding aldehyde precursor has been reported with yields of approximately 65 percent using sodium chlorite oxidation conditions.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 6-cyano-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-2-16-11(15)10-8-4-3-7(6-12)5-9(8)13-14-10/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFSKHAZJAEVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693093 | |

| Record name | Ethyl 6-cyano-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-19-6 | |

| Record name | Ethyl 6-cyano-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-cyano-1H-indazole-3-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance biological activity.

Case Study: Neurological Drug Development

A study investigated the compound's efficacy in developing drugs for Alzheimer's disease. The synthesized derivatives exhibited promising inhibitory activity against acetylcholinesterase, an enzyme implicated in the disease's pathology.

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides that enhance crop yield and protect against pests.

Case Study: Pesticide Formulation

Research demonstrated that formulations containing this compound showed increased efficacy against common agricultural pests compared to traditional pesticides.

Material Science

In material science, this compound is explored for creating advanced materials such as polymers and coatings with improved durability and resistance to environmental factors.

Case Study: Polymer Development

A study focused on incorporating the compound into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties.

| Property | Control Material | Material with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to a deeper understanding of biological pathways and disease mechanisms.

Case Study: Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibitory effects, suggesting potential therapeutic applications.

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| Enzyme A | 70 | |

| Enzyme B | 65 |

Analytical Chemistry

This compound is employed as a reference standard in analytical methods, ensuring the accuracy and reliability of chemical analyses in laboratories.

Case Study: Method Validation

A series of experiments validated the use of the compound as a standard in HPLC methods for quantifying similar indazole derivatives.

| Parameter | Standard Method | Method with this compound |

|---|---|---|

| Linearity (R²) | 0.98 | 0.99 |

| Precision (%RSD) | 5 | 2 |

Mechanism of Action

The mechanism by which Ethyl 6-cyano-1H-indazole-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-cyano-1H-indazole-3-carboxylate shares structural homology with other indazole-3-carboxylate derivatives. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Indazole Derivatives

Key Findings:

Bioactivity: Chlorinated analogs (e.g., Ethyl 6-chloro-1H-indazole-3-carboxylate) exhibit higher lipophilicity (logP ~2.8 vs. 2.1 for cyano), favoring membrane permeability in antiviral assays .

Stability: Methyl esters (e.g., Mthis compound) are more prone to hydrolysis than ethyl esters, necessitating careful storage conditions .

Commercial Viability: this compound is priced at €412.00/100mg (CymitQuimica), while methyl analogs cost up to €454.00/100mg, reflecting synthesis complexity .

Research and Industrial Relevance

This compound is pivotal in developing kinase inhibitors (e.g., targeting BRAF or CDK2). Its trifluoromethyl and dichloro analogs are preferred in agrochemicals due to enhanced environmental stability . In contrast, the cyano derivative’s superior electronic profile makes it a candidate for photoactive materials .

Biological Activity

Ethyl 6-cyano-1H-indazole-3-carboxylate is a compound belonging to the indazole class, which features a fused benzene and pyrazole ring structure. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure includes:

- A cyano group at the 6-position.

- A carboxylate ester at the 3-position.

These functional groups contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways, though specific pathways remain to be fully elucidated.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various in vitro studies. The compound has been tested against several cancer cell lines, including:

- HeLa cells (cervical cancer)

- A549 cells (lung cancer)

- MDA-MB-231 cells (breast cancer)

Case Studies and IC50 Values

A series of studies have reported varying IC50 values for this compound across different cell lines, indicating its potency as an anticancer agent. The following table summarizes some key findings:

These values suggest that this compound is particularly effective against breast cancer cells compared to other types.

The anticancer effects are thought to involve:

- Induction of apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell cycle arrest : It has been shown to disrupt the normal cell cycle progression, particularly at the G2/M phase.

- Inhibition of specific kinases : Preliminary studies suggest that it may inhibit signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Synthetic Routes

This compound can be synthesized through various methods:

- Classical synthesis : Involves cyclization of o-nitroaniline derivatives followed by reduction and esterification.

- Modern approaches : Utilizing transition metal-catalyzed reactions for more efficient synthesis.

Related Compounds

Comparative studies with similar compounds reveal that variations in substituents can significantly affect biological activity. For instance, compounds lacking the cyano group or possessing different functional groups show altered potency against cancer cell lines .

Preparation Methods

Diazotization Reaction Route

A highly efficient method reported involves the direct conversion of ortho-aminobenzacetates to 1H-indazole-3-carboxylate derivatives via diazotization. This approach uses diazotization reagents that facilitate ring closure to form the indazole nucleus. The process is notable for:

- Mild reaction conditions.

- Rapid reaction rates.

- High yields.

- Broad substrate compatibility.

The cyano substituent at the 6-position can be introduced either by starting from appropriately substituted ortho-aminobenzacetates or by post-synthetic modification.

Starting Material Selection and Functional Group Introduction

- The synthesis often begins with anthranilic acid derivatives (ortho-aminobenzoic acid esters or amides).

- The ethyl ester group at position 3 is introduced by using ethyl ortho-aminobenzoate as the starting material.

- The 6-cyano group is typically introduced by using 6-cyano-substituted anthranilic acid derivatives or by halogen substitution followed by cyanation.

Comparative Data Table of Preparation Steps and Yields

Research Findings and Notes

- The diazotization method is considered a breakthrough for synthesizing 1H-indazole-3-carboxylic acid derivatives due to its simplicity and efficiency.

- The use of anthranilic acid esters as starting materials allows for structural versatility and functional group tolerance.

- The halogenation-cyanation route is a common strategy for introducing the cyano group at the 6-position, leveraging the reactivity of halogenated intermediates.

- Reaction conditions involving thionyl chloride in ethanol are mild and allow for good control of ester formation and halogenation.

- Purification is typically achieved by flash column chromatography, yielding pure compounds suitable for further synthetic applications.

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-cyano-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

A common approach involves alkylation or esterification of indazole precursors. For example, indazole derivatives can be synthesized via nucleophilic substitution using ethyl chloroformate or coupling reagents under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires careful control of stoichiometry (e.g., 1:2 molar ratio of indazole to alkylating agent) and temperature (typically 60–80°C). Impurity profiles should be monitored via TLC or HPLC to ensure regioselective formation of the 3-carboxylate isomer.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR can confirm the ester group (δ ~4.3 ppm for ethyl CH₂, ~1.3 ppm for CH₃) and cyano substitution (C≡N signal at ~110–120 ppm in ¹³C).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₁H₉N₃O₂).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Q. How does solvent polarity affect the stability and solubility of this compound?

The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Stability studies in DMSO show no decomposition over 48 hours at 4°C, while aqueous solutions may hydrolyze the ester group at pH >7. Use buffered solutions (pH 6–7) for in vitro assays .

Advanced Research Questions

Q. How can computational DFT studies predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculates electronic parameters like Fukui functions to identify reactive sites. For example, the cyano group’s electron-withdrawing effect increases electrophilicity at the indazole C-4 position, favoring nucleophilic attack. Global hardness (η) and chemical potential (μ) derived from HOMO-LUMO gaps quantify stability under varying pH .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles (e.g., C=O bond ~1.21 Å, C≡N ~1.16 Å). For the parent compound, compare with analogous structures like ethyl quinoline carboxylates, where torsional angles between the indazole and ester groups influence packing motifs .

Q. How to address contradictions in reported biological activity data for indazole carboxylates?

Discrepancies may arise from impurity profiles or assay conditions. For example, residual DMSO in cell-based assays can artifactually enhance activity. Validate results via:

- Dose-response curves : Ensure EC₅₀/IC₅₀ consistency across replicates.

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability data .

Q. What safety protocols are critical for handling this compound in synthetic workflows?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste disposal : Hydrolyze ester groups with NaOH/ethanol before discarding .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction solvent | DMF | |

| Base | K₂CO₃ (2.5 equiv) | |

| Temperature | 70°C | |

| Reaction time | 5–8 hours | |

| Purity assessment | HPLC (C18, 220 nm) |

Table 2: DFT-Calculated Reactivity Indices

| Index | Value (eV) | Interpretation |

|---|---|---|

| Chemical potential (μ) | -4.2 | High electrophilicity |

| Global hardness (η) | 3.8 | Moderate stability |

| Fukui function (f⁻) | 0.12 | C-4 as reactive site |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.